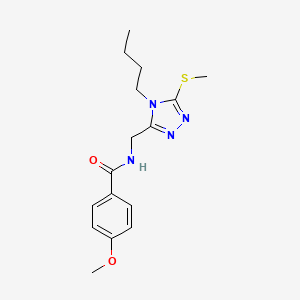

N-((4-butyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Description

Properties

IUPAC Name |

N-[(4-butyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O2S/c1-4-5-10-20-14(18-19-16(20)23-3)11-17-15(21)12-6-8-13(22-2)9-7-12/h6-9H,4-5,10-11H2,1-3H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPMRWVBGFOAYOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=NN=C1SC)CNC(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-butyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving a hydrazine derivative and a suitable nitrile compound under acidic or basic conditions.

Introduction of the Butyl Group: The butyl group can be introduced via an alkylation reaction using a butyl halide and a suitable base.

Attachment of the Methylthio Group: The methylthio group can be introduced through a nucleophilic substitution reaction using a methylthiolating agent.

Formation of the Methoxybenzamide Moiety: The methoxybenzamide moiety can be synthesized through an amide coupling reaction involving 4-methoxybenzoic acid and an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((4-butyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Hydrogen gas with a palladium or platinum catalyst, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives, including N-((4-butyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide. Triazoles are known for their efficacy against a range of pathogens. For instance, compounds with similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans . The mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential enzymes.

Anticancer Properties

Compounds featuring the triazole moiety have been investigated for their anticancer properties. Research indicates that certain triazole derivatives can inhibit specific kinase activities involved in cancer cell proliferation . For example, studies on related benzamide derivatives have shown promising results in inhibiting RET kinase activity, which is crucial in various cancers . This suggests that this compound could be a candidate for further development as an anticancer agent.

Antioxidant Activity

The antioxidant capabilities of triazole derivatives have also been documented. Some studies show that these compounds can scavenge free radicals effectively, which is vital in preventing oxidative stress-related diseases . The antioxidant activity is often quantified using assays like DPPH and ABTS, where certain derivatives exhibited IC50 values comparable to standard antioxidants like ascorbic acid.

Fungicides

Due to their structural similarity to known fungicides, triazole compounds are being explored as potential agricultural fungicides. Their ability to inhibit fungal growth makes them suitable candidates for protecting crops from diseases caused by various fungi . The application of such compounds can enhance crop yield and quality while reducing reliance on traditional chemical fungicides.

Plant Growth Regulators

Research has indicated that certain triazole derivatives may act as plant growth regulators. They can influence plant growth by modulating hormonal pathways or enhancing stress resistance . This application is particularly relevant in improving crop resilience to environmental stressors such as drought or salinity.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that incorporate the triazole ring with the benzamide structure. Various synthetic pathways have been developed to optimize yield and purity .

Table 1: Comparative Synthesis Pathways

| Pathway | Starting Materials | Yield (%) | Conditions |

|---|---|---|---|

| Pathway A | 4-butyltriazole, methoxybenzoyl chloride | 75% | Microwave irradiation |

| Pathway B | 5-methylthio-triazole, methoxybenzoyl amine | 85% | Solvent-free conditions |

Mechanism of Action

The mechanism of action of N-((4-butyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The butyl and methylthio groups may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The methoxybenzamide moiety may contribute to the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The butyl and methylthio groups in the target compound may enhance lipophilicity compared to polar sulfonamide or halogenated analogs (e.g., compound 51 in ). This could improve membrane permeability but reduce aqueous solubility.

- Synthetic Efficiency : High yields (>90%) are achievable in S-alkylated triazoles (e.g., compound 6l ), suggesting that similar strategies could optimize the target compound’s synthesis.

Physicochemical and Spectroscopic Properties

Table 2: Spectroscopic and Thermal Data of Analogs

Key Observations :

- IR Signatures : The absence of νS-H (~2500–2600 cm⁻¹) in triazole-thiones (e.g., compound 6l ) confirms the thione tautomer dominance, a feature likely shared by the target compound.

- Thermal Stability : Higher melting points (255–279°C in ) correlate with rigid sulfonamide or halogenated substituents, whereas alkyl/alkoxy groups (e.g., compound 6l ) lower melting points. The target compound’s melting point is expected to fall within 150–250°C.

Key Observations :

- Antimicrobial Potential: The target compound’s methylthio and butyl groups may confer antibacterial activity akin to compound 4a , though empirical validation is needed.

Biological Activity

N-((4-butyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a synthetic organic compound belonging to the class of triazole derivatives. This compound exhibits a complex structure that includes a triazole ring and various functional groups, which contribute to its diverse biological activities. The molecular formula is C_{15}H_{20}N_{4}O_{2}S, with a molecular weight of approximately 362.49 g/mol .

Structural Characteristics

The structural features of this compound include:

- Triazole Ring : Known for its role in various biological activities.

- Butyl Group : May influence hydrophobic interactions and membrane permeability.

- Methylthio Group : Potentially enhances biological activity through electron-donating properties.

- Methoxybenzamide Moiety : Impacts solubility and interaction with biological targets.

Biological Activity Overview

This compound has shown significant promise in several areas of pharmacology:

- Antiviral Activity : Triazole derivatives are often evaluated for their antiviral properties. Similar compounds have demonstrated efficacy against various viruses by inhibiting viral replication mechanisms .

- Antifungal Properties : The compound's triazole structure is known to interact with fungal enzymes, potentially inhibiting their growth. Studies indicate that triazole derivatives can disrupt the synthesis of ergosterol, a critical component of fungal cell membranes .

- Anticancer Potential : Research suggests that triazole derivatives can inhibit enzymes involved in cancer cell proliferation. For instance, compounds with similar structures have been reported to exhibit cytotoxic effects on various cancer cell lines .

The biological activities of this compound are believed to be mediated through several mechanisms:

- Enzyme Inhibition : The triazole moiety may interact with specific enzymes (e.g., cytochrome P450) involved in drug metabolism and fungal growth.

- Receptor Modulation : The compound could potentially bind to various receptors involved in cellular signaling pathways, influencing cellular responses.

Antifungal Efficacy

Research indicates that triazole compounds can effectively inhibit fungal growth by targeting the ergosterol biosynthetic pathway. For example, similar triazoles have shown significant antifungal activity against Candida species .

Anticancer Activity

In vitro studies on related compounds reveal promising anticancer properties. For instance, certain triazole derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer) . This suggests that this compound may also possess similar activities.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-(5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide | Isopropylthio instead of butyl | Antiviral properties | Different alkyl chain length affects activity |

| TAK-700 | Propyl instead of methylthio | Non-steroidal anti-androgen | Focused on prostate cancer treatment |

| 1-(5-methylthio)-1H-[1,2,3]triazole derivatives | Varying substituents on the triazole ring | Antifungal activity | Simpler structure but similar mechanism |

Q & A

(Basic) What are the common synthetic routes for N-((4-butyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide, and how can reaction conditions be optimized for higher yields?

Answer:

The compound is synthesized via intramolecular cyclization of 1,4-disubstituted thiosemicarbazides under reflux conditions using ethyl alcohol as a solvent . For optimization, microwave-assisted synthesis (e.g., 80–100°C, 15–30 min) significantly improves yields (85–91%) compared to traditional reflux methods by accelerating reaction kinetics and reducing side products . Key steps include controlling stoichiometry of reagents (e.g., 2-thiophenecarboxylic acid hydrazide and phenylisothiocyanate) and monitoring reaction progress via TLC or HPLC .

(Basic) Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?

Answer:

- 1H/13C NMR : Assigns protons and carbons to confirm substituent positions (e.g., methylthio at C5, butyl at N4) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., via ESI-MS showing [M+H]+ peaks) .

- Elemental Analysis : Confirms C, H, N, S content (±0.3% deviation) .

- X-ray Crystallography : Resolves 3D structure using SHELXL refinement (e.g., Cambridge Crystallographic Data Centre deposition CCDC-1441403 for related triazoles) .

(Advanced) How do substituent variations at the 4-butyl and 5-(methylthio) positions influence the compound’s antimicrobial efficacy?

Answer:

- N-Alkyl Chain Length : Replacing N-methyl with N-ethyl reduces MBC values against Pseudomonas aeruginosa (125 → 62.5 µg/mL), enhancing bactericidal activity .

- Thioether Groups : Methylthio (SMe) at C5 improves membrane permeability compared to bulkier substituents, as shown in MIC assays (31.25 µg/mL for SMe vs. >125 µg/mL for octylthio) .

- Methodology : Structure-activity relationship (SAR) studies require systematic substitution (e.g., alkyl, aryl) followed by standardized broth microdilution assays (CLSI guidelines) .

(Advanced) What methodologies resolve contradictions in biological activity data across different studies?

Answer:

- Standardized Protocols : Adhere to CLSI guidelines for MIC/MBC assays to minimize variability in inoculum size and growth media .

- Computational Validation : Density Functional Theory (DFT) models predict electronic properties (e.g., HOMO-LUMO gaps) to explain discrepancies in reactivity or binding affinity .

- Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC50/LC50 values, ensuring reproducibility across labs .

(Advanced) How can computational chemistry (e.g., DFT) predict the electronic properties and reactivity of this compound?

Answer:

- HOMO-LUMO Analysis : Identifies electron-rich regions (e.g., triazole ring) for nucleophilic attack .

- Fukui Indices : Predicts reactive sites (e.g., sulfur in methylthio group) for electrophilic substitution .

- Tautomer Stability : DFT calculates energy differences between thione-thiol tautomers, validated by NMR solvent studies (DMSO vs. CDCl3) .

(Basic) What in vitro assays are recommended for initial evaluation of biological activity?

Answer:

- Antimicrobial : Broth microdilution (MIC) and agar diffusion (zone of inhibition) against Gram-negative (P. aeruginosa) and Gram-positive strains .

- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to determine IC50 values .

- Enzyme Inhibition : Fluorescence-based assays targeting bacterial PPTases or fungal lanosterol demethylase .

(Advanced) What strategies are effective in analyzing tautomeric forms of 1,2,4-triazole derivatives like this compound?

Answer:

- X-ray Crystallography : Resolves dominant tautomers (e.g., thione vs. thiol) via SHELXL-refined bond lengths (C=S ≈ 1.67 Å) .

- Variable-Temperature NMR : Observes tautomer equilibria in DMSO-d6 by tracking proton shifts at 25–80°C .

- DFT Calculations : Compare Gibbs free energy (ΔG) of tautomers to predict stability under physiological conditions .

(Advanced) How does the choice of alkylthio groups impact acute toxicity profiles in preclinical models?

Answer:

- Short Chains (e.g., methylthio) : Higher toxicity (LC50 = 8.29 mg/L) due to rapid membrane penetration and metabolic activation .

- Long Chains (e.g., octylthio) : Lower toxicity (LC50 = 49.66 mg/L) as hydrophobicity reduces cellular uptake and enhances excretion .

- Testing Protocol : Acute toxicity assays in Daphnia magna or zebrafish embryos, followed by LC50 determination via Probit analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.